molecular formula C19H32BNO4 B13890124 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate

Cat. No.: B13890124
M. Wt: 349.3 g/mol
InChI Key: IRTNNKTVTXBGBM-UHFFFAOYSA-N
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Description

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[35]non-6-ene-2-carboxylate is a complex organic compound with a unique structure that includes a boronate ester and a spirocyclic framework

Preparation Methods

The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's boron-containing structure allows it to participate in various chemical reactions that are pivotal in drug synthesis. Boron compounds are known for their role in enhancing the efficacy of pharmaceutical agents by improving their pharmacokinetic properties.
    • Case Study : Research has indicated that boron-containing compounds can act as inhibitors for certain enzymes involved in disease pathways, making them suitable candidates for developing therapeutic agents against cancer and neurodegenerative diseases.
  • Targeted Delivery Systems : The unique spiro structure may facilitate the design of targeted drug delivery systems. By modifying the compound with specific ligands, it can be engineered to deliver drugs directly to diseased tissues.
    • Example : A study demonstrated that spirocyclic compounds can be conjugated with anticancer drugs to enhance their specificity and reduce side effects.

Material Science Applications

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced polymers. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties.
    • Research Insight : Investigations have shown that polymers containing boron exhibit enhanced flame retardancy and resistance to thermal degradation.
  • Nanotechnology : Due to its unique electronic properties, this compound could be explored in the development of nanomaterials for electronic applications.
    • Case Study : Boron-doped carbon nanostructures have been studied for their potential use in sensors and energy storage devices due to their improved conductivity and electrochemical performance.

Environmental Science Applications

  • Sustainable Chemistry : The use of boron compounds in green chemistry processes is gaining traction. This compound could potentially serve as a catalyst or reagent in environmentally friendly reactions.
    • Example : Research indicates that boron-based catalysts can facilitate reactions under milder conditions, reducing energy consumption and waste generation.
  • Pollutant Remediation : The compound may also find applications in environmental remediation efforts by acting as an adsorbent for heavy metals or organic pollutants due to its ability to form stable complexes.
    • Research Findings : Studies have shown that boron-containing materials can effectively remove contaminants from water through adsorption mechanisms.

Mechanism of Action

The mechanism by which tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing the compound to form stable complexes with other molecules. This reactivity is exploited in coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers to form new bonds .

Comparison with Similar Compounds

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate can be compared with other boronate esters and spirocyclic compounds:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Biological Activity

The compound tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate (CAS Number: 885693-20-9) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C16H28BNO4C_{16}H_{28}BNO_4 with a molecular weight of 309.209 g/mol . Key physical properties include:

  • Density: 1.1 ± 0.1 g/cm³
  • Melting Point: 105 °C
  • Boiling Point: 348.0 ± 52.0 °C at 760 mmHg
  • LogP: 3.12290

Research indicates that this compound acts as a modulator of chemokine receptors CCR3 and CCR5, which are critical in immune response and inflammation pathways. The regulation of these receptors suggests potential applications in treating diseases such as HIV/AIDS and various inflammatory conditions .

Therapeutic Applications

The compound has shown promise in the following areas:

  • Antiviral Activity:
    • It has been reported to inhibit the activity of chemokine receptors associated with HIV infection, potentially delaying disease progression and improving patient outcomes .
  • Anti-inflammatory Effects:
    • The modulation of CCR3 and CCR5 may also contribute to anti-inflammatory effects, making it a candidate for treating autoimmune diseases and chronic inflammatory conditions .
  • Cancer Research:
    • Some derivatives of the compound have been explored for their ability to induce apoptosis in cancer cells by modulating cell growth and differentiation pathways .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of related compounds, it was found that modifications to the dioxaborolane moiety significantly enhanced activity against HIV strains resistant to standard treatments. This suggests that structural variations can lead to improved therapeutic profiles .

Case Study 2: Inflammation Modulation

Another research effort demonstrated that compounds similar to this compound could reduce inflammatory cytokine production in vitro, indicating potential for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntiviralInhibition of CCR3/CCR5
Anti-inflammatoryCytokine modulation
Apoptosis inductionCell growth inhibition

Properties

Molecular Formula

C19H32BNO4

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate

InChI

InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-9-14(11-19)20-24-17(4,5)18(6,7)25-20/h9H,8,10-13H2,1-7H3

InChI Key

IRTNNKTVTXBGBM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCC3(C2)CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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